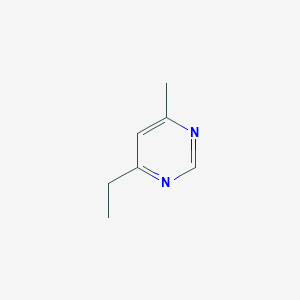
4-Ethyl-6-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-6-methylpyrimidine is a heterocyclic aromatic organic compound with the molecular formula C7H10N2 It is a derivative of pyrimidine, which is a fundamental structure in many biological molecules, including DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-6-methylpyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with guanidine under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethyl-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
4-Ethyl-6-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Ethyl-6-methylpyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their function. The exact molecular targets and pathways involved can vary based on the specific biological context.
Comparaison Avec Des Composés Similaires
4-Methylpyrimidine: Lacks the ethyl group, leading to different chemical properties and reactivity.
6-Ethylpyrimidine: Lacks the methyl group, which can affect its biological activity and chemical behavior.
2,4,6-Trimethylpyrimidine: Contains additional methyl groups, which can influence its steric and electronic properties.
Uniqueness: 4-Ethyl-6-methylpyrimidine is unique due to the specific positioning of the ethyl and methyl groups, which can impact its reactivity and interactions with other molecules. This unique structure makes it valuable in the synthesis of specialized compounds and in studying structure-activity relationships in medicinal chemistry.
Propriétés
Numéro CAS |
74647-33-9 |
|---|---|
Formule moléculaire |
C7H10N2 |
Poids moléculaire |
122.17 g/mol |
Nom IUPAC |
4-ethyl-6-methylpyrimidine |
InChI |
InChI=1S/C7H10N2/c1-3-7-4-6(2)8-5-9-7/h4-5H,3H2,1-2H3 |
Clé InChI |
FXQWSCWGPBMTHP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=NC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B15245338.png)
![2-Amino-8-methyl-4-oxo-4,8-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B15245343.png)

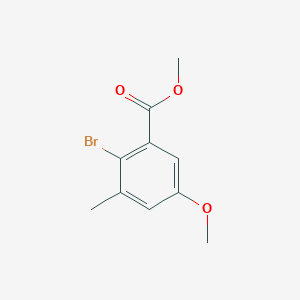
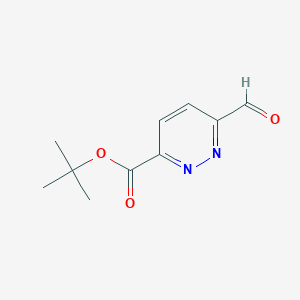

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde](/img/structure/B15245357.png)

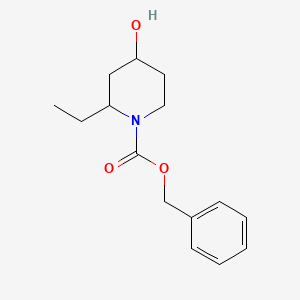
![5-(Trifluoromethyl)spiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B15245399.png)
![Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron](/img/structure/B15245406.png)
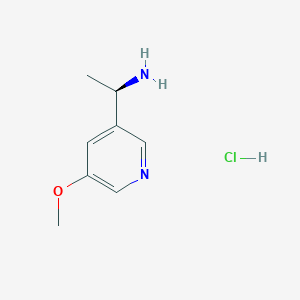
![Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclohexane-1,7'-quinoline]-3'-carboxylate](/img/structure/B15245410.png)
![2-ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B15245417.png)
